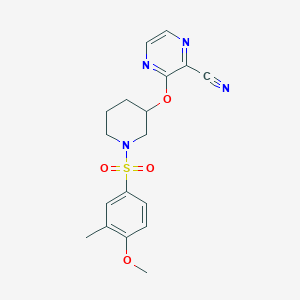
3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazine ring, a piperidine moiety, and a methoxy-substituted phenyl group, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including the compound . For instance, derivatives related to this compound have shown significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the sulfonamide group may interact with bacterial enzymes or receptors, leading to inhibition of microbial growth. Additionally, the presence of the piperidine and pyrazine rings may enhance binding affinity to specific biological targets.
Study on Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, one derivative demonstrated superior antimicrobial properties, leading researchers to investigate structural modifications that could enhance efficacy. The study utilized time-kill assays and biofilm formation inhibition tests to evaluate the effectiveness of these compounds .
In Vitro Studies
In vitro evaluations have shown that compounds similar to this compound exhibit significant antibacterial activity. These studies typically assess parameters such as MIC, Minimum Bactericidal Concentration (MBC), and time-kill kinetics against various bacterial strains .
Research Findings
A summary of research findings related to the biological activity of this compound is presented in the table below:
| Study | Activity | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Study A | Antimicrobial | 0.22 - 0.25 | Staphylococcus aureus |
| Study B | Antimicrobial | 0.30 - 0.35 | Escherichia coli |
| Study C | Antimicrobial | 0.40 - 0.50 | Pseudomonas aeruginosa |
Propiedades
IUPAC Name |
3-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13-10-15(5-6-17(13)25-2)27(23,24)22-9-3-4-14(12-22)26-18-16(11-19)20-7-8-21-18/h5-8,10,14H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJAZHNKJVWRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














